molecular formula C21H17FN2O3 B2703156 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955665-84-6

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2703156
CAS No.: 955665-84-6
M. Wt: 364.376
InChI Key: PDLGSNVWAUJBDQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a furan-2-carbonyl moiety attached to a tetrahydroisoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroisoquinoline intermediate, which is then functionalized with a furan-2-carbonyl group. The final step involves the introduction of the fluoro group and the benzamide moiety under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furan-2,3-dione derivatives, while reduction of the carbonyl group would produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and furan-2-carbonyl moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
  • 2-fluoro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to its specific structural features, such as the tetrahydroisoquinoline ring and the positioning of the fluoro and furan-2-carbonyl groups. These structural differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O3/c22-18-5-2-1-4-17(18)20(25)23-16-8-7-14-9-10-24(13-15(14)12-16)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLGSNVWAUJBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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